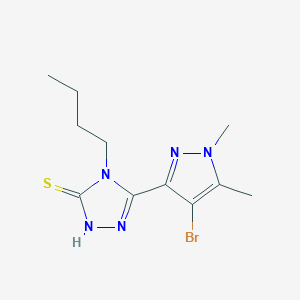![molecular formula C16H14F4N4OS B280002 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B280002.png)
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a complex organic compound that features a pyrazole ring substituted with difluoromethyl groups and a benzothiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of difluoromethyl groups. The benzothiophene moiety is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining the quality of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications .
化学反応の分析
Types of Reactions
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The difluoromethyl groups and other substituents can be replaced with different functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds .
科学的研究の応用
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide has diverse applications in scientific research:
作用機序
The mechanism of action of 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives and benzothiophene-containing molecules. Examples are:
- 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-isopropylacetamide
- 2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-phenyltetrahydro-2H-pyran-4-yl)hydrazinecarboxamide
Uniqueness
What sets 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of difluoromethyl groups enhances its stability and reactivity, while the benzothiophene moiety contributes to its potential biological activities .
特性
分子式 |
C16H14F4N4OS |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
2-[3,5-bis(difluoromethyl)pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
InChI |
InChI=1S/C16H14F4N4OS/c17-14(18)10-5-11(15(19)20)24(23-10)7-13(25)22-16-9(6-21)8-3-1-2-4-12(8)26-16/h5,14-15H,1-4,7H2,(H,22,25) |
InChIキー |
XIXIMPJRQPIMAP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=CC(=N3)C(F)F)C(F)F)C#N |
正規SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=CC(=N3)C(F)F)C(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


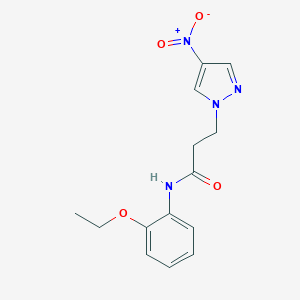
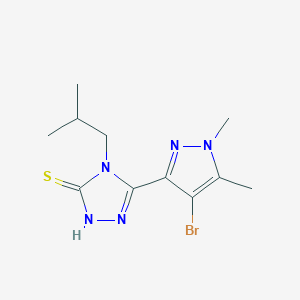
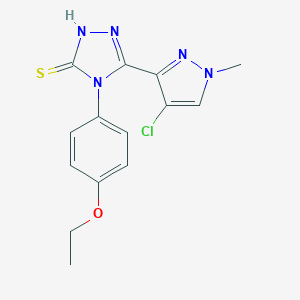
![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine](/img/structure/B279923.png)
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine](/img/structure/B279926.png)
![2-AMINO-4-(1-METHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B279927.png)
![2-AMINO-4-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-METHYL-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B279931.png)
![N-[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine](/img/structure/B279932.png)
![N-butyl-N-[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine](/img/structure/B279933.png)
![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-(4-fluorophenyl)amine](/img/structure/B279937.png)
![N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ETHOXY-N-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B279938.png)
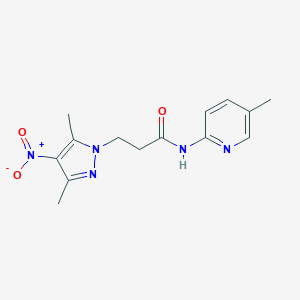
![2,4-DIFLUORO-N-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]BENZAMIDE](/img/structure/B279941.png)
